1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is a compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This specific compound features a tetrahydro-benzodiazepine structure, which is characterized by a fused bicyclic ring system that includes a benzene ring and a diazepine ring. Benzodiazepines are primarily utilized for their anxiolytic, sedative, and muscle relaxant effects.
The compound can be synthesized through various chemical methods involving the condensation of o-phenylenediamines with ketones. It falls under the category of psychoactive substances and is classified as a central nervous system depressant due to its action on the GABA-A receptor, enhancing inhibitory neurotransmission in the brain .
The synthesis of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one typically involves a condensation reaction using o-phenylenediamine and an appropriate ketone in the presence of a catalyst. A notable method employs H-MCM-22 as a catalyst in acetonitrile at room temperature. The reaction proceeds efficiently with high selectivity and yields within 1 to 3 hours .
The general procedure includes:
This method demonstrates good yields and can be adapted for various cyclic and acyclic ketones .
The molecular formula of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one is C14H18N2O. The structure features:
The compound's structural representation can be visualized through molecular modeling or computational chemistry software to analyze bond lengths, angles, and spatial configuration.
The reactions involving 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one often focus on its interactions with biological targets or further chemical modifications to yield derivatives with enhanced pharmacological properties. Key reactions include:
These reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions .
The primary mechanism of action for 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one involves modulation of the GABA-A receptor. This compound binds to the allosteric site of the GABA-A receptor complex:
This mechanism is crucial for understanding its potential therapeutic applications in treating anxiety disorders and insomnia .
The physical properties of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one include:
Chemical properties include:
Analytical methods such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are used to confirm its structure and purity .
The compound has several potential applications in scientific research:
Further research may explore its role in various neurological conditions beyond anxiety disorders .
This detailed analysis highlights the significance of 1-(3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one within medicinal chemistry and pharmacology while providing insights into its synthesis and mechanisms of action.
Benzodiazepines represent a privileged scaffold in pharmaceutical chemistry due to their structural diversity and capacity for target modulation. While 1,4-benzodiazepines are extensively documented for CNS applications, the isomeric 1,5-benzodiazepine framework offers distinct stereoelectronic properties and binding geometries. The compound 1-(3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one (CAS 1354952-84-3) exemplifies a strategically functionalized derivative within this class. Characterized by its fused bicyclic system and N-acetylated tertiary nitrogen, it serves as a precursor for synthesizing pharmacologically relevant molecules. Its commercial availability as a 95% pure building block underscores its utility in drug discovery pipelines [3] [4].
The 1,5-benzodiazepine core comprises a seven-membered heterocycle with nitrogen atoms at positions 1 and 5, annulated to a benzene ring. Key structural features of 1-(3-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)ethan-1-one include:
Table 1: Structural Characteristics of the Target Compound
Property | Value/Description |
---|---|
CAS Registry Number | 1354952-84-3 |
Molecular Formula | C₁₂H₁₆N₂O |
Molecular Weight | 204.27 g/mol |
SMILES Notation | CC(N1CC(C)CNC2=CC=CC=C21)=O (Tautomer A) |
CC1CNc2c(N(C1)C(=O)C)cccc2 (Tautomer B) | |
Hydrogen Bond Acceptors | 2 (N5, carbonyl oxygen) |
Hydrogen Bond Donors | 0 |
Data compiled from vendor specifications [1] [2] [4].
The medicinal exploration of benzodiazepines began with the serendipitous discovery of chlordiazepoxide in the 1950s. While early research prioritized 1,4-benzodiazepines for anxiolytic properties, the 1,5-regioisomers emerged as alternatives with differentiated pharmacokinetics and reduced sedation liabilities. The introduction of the 3-methyl substituent and N1-acyl group in compounds like our target molecule reflects strategic innovations to:
The tetrahydro-1,5-benzodiazepine nucleus exhibits three key advantages in rational drug design:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: